(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3S/c19-18(20,21)26-16-4-2-14(3-5-16)17(24)23-6-1-11-27-13-15(23)12-22-7-9-25-10-8-22/h2-5,15H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOLNZBFKBOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a morpholinomethyl group and a trifluoromethoxy-substituted phenyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H23F3N2O3S
- Molecular Weight: 404.45 g/mol
- IUPAC Name: [3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential as an antifungal and anticancer agent.
Antifungal Activity
Recent research indicates that compounds similar to thiazepan derivatives exhibit antifungal properties. For instance, studies have shown that thiazole heterocycles can inhibit fungal growth effectively. The presence of electronegative substituents such as fluorine enhances the antifungal activity by increasing lipophilicity and facilitating interaction with target enzymes like 14α-demethylase .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | 1.23 | Candida albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, indicating their effectiveness against specific fungal strains.
Anticancer Activity
In vitro studies have demonstrated that morpholinomethyl thiazepan derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating significant cytotoxicity against NIH/3T3 cells:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells at therapeutic concentrations .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of critical enzymes involved in fungal sterol biosynthesis, particularly the 14α-demethylase enzyme, which is crucial for ergosterol production in fungi.
- Cell Membrane Disruption: By interacting with the lipid bilayer of fungal cells, it could disrupt membrane integrity leading to cell death.
- Cytotoxicity Mechanisms: In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation or by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have focused on the biological evaluation of thiazepan derivatives:
- A study published in PubChem reported on the synthesis and characterization of thiazepan derivatives showing promising antifungal activity against Candida species.
- Another investigation highlighted the structure-activity relationship (SAR) of morpholino-containing compounds and their cytotoxic effects on NIH/3T3 cells, emphasizing the role of substituent electronegativity on biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Variations
Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )
- Core Structure: Triazole-thioether linked to a phenylethanone.
- Key Substituents : Sulfonylphenyl and difluorophenyl groups.
- Properties : The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine atoms improve bioavailability. However, the triazole-thioether may reduce conformational flexibility compared to the thiazepane in the target compound .
Compound B: (4-Hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone (from )
- Core Structure: Thiadiazole ring fused with a methanone.
- Key Substituents : Hydroxyphenyl and thioxo groups.
- Properties : The thiadiazole offers rigid planar geometry, favoring π-π stacking, while the hydroxyphenyl contributes to solubility. However, the lack of a morpholine derivative may limit solubility in polar environments compared to the target compound .
Computational and Crystallographic Insights
The structural elucidation of such compounds often relies on tools like SHELX for crystallographic refinement (). The morpholinomethyl group’s electron density and the trifluoromethoxy torsion angles would require high-resolution data, achievable via SHELXL .
Research Implications and Gaps
- Activity Prediction : The target compound’s trifluoromethoxy group may enhance CNS penetration compared to Compound B’s hydroxyl group, while the thiazepane’s flexibility could improve target binding over Compound A’s triazole.
- Synthesis Optimization: ’s ketone-forming methodology could be adapted, but the thiazepane ring may necessitate novel cyclization strategies.
- Data Limitations : Direct biological or crystallographic data for the target compound are absent in the provided evidence, urging further experimental validation.
Preparation Methods
Nitration of Trifluoromethoxybenzene
Trifluoromethoxybenzene undergoes nitration using a mixture of concentrated sulfuric and nitric acids at 0–35°C to yield 1-nitro-4-(trifluoromethoxy)benzene as the major para-isomer (90% selectivity). The reaction proceeds via electrophilic aromatic substitution, leveraging the electron-withdrawing trifluoromethoxy group to direct nitration to the para position.
Reaction Conditions
- Substrate : Trifluoromethoxybenzene
- Nitration Mixture : HNO₃ (58.24 g) + H₂SO₄ (174.24 g)
- Solvent : Dichloromethane
- Temperature : 0–30°C
- Yield : 135 g (crude)
Reduction to 4-(Trifluoromethoxy)aniline
The nitro group is reduced to an amine using iron and hydrochloric acid in methanol:
$$
\text{1-Nitro-4-(trifluoromethoxy)benzene} \xrightarrow[\text{HCl, MeOH}]{\text{Fe}} \text{4-(Trifluoromethoxy)aniline}
$$
Key Parameters
- Temperature : 30–80°C
- Time : 2–5 hours
- Isolation : Layer separation and solvent evaporation
Oxidation to 4-(Trifluoromethoxy)benzoic Acid
4-(Trifluoromethoxy)aniline is oxidized to the corresponding benzoic acid using potassium permanganate under acidic conditions. The acid is subsequently converted to 4-(trifluoromethoxy)benzoyl chloride via treatment with thionyl chloride.
Synthesis of the 3-(Morpholinomethyl)-1,4-thiazepan-4-one Core
The thiazepanone ring is constructed using a one-pot conjugate addition and cyclization strategy, as reported in PMC8324318.
Preparation of α,β-Unsaturated Ester
3-(Morpholinomethyl)acrylic acid is esterified with 4-(trifluoromethoxy)phenol to form the key α,β-unsaturated ester intermediate:
$$
\text{3-(Morpholinomethyl)acrylic acid} + \text{4-(Trifluoromethoxy)phenol} \xrightarrow[\text{DCC, DMAP}]{\text{CH₂Cl₂}} \text{(E)-3-(morpholinomethyl)acrylic acid 4-(trifluoromethoxy)phenyl ester}
$$
Optimized Conditions
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane
- Yield : 72–85%
Conjugate Addition and Cyclization
The ester undergoes conjugate addition with cysteamine hydrochloride, followed by cyclization to form the thiazepanone ring:
$$
\text{α,β-Unsaturated ester} + \text{Cysteamine} \xrightarrow[\text{DBU, MeCN}]{\text{Imidazole}} \text{3-(Morpholinomethyl)-1,4-thiazepan-4-one}
$$
Critical Parameters
- Base : 1,8-Diazabicycloundec-7-ene (DBU)
- Additive : Imidazole (0.2 equiv)
- Solvent : Acetonitrile
- Temperature : Ambient
- Time : 0.5–3 hours
- Yield : 70–78%
Functionalization to the Target Methanone
The thiazepanone intermediate is directly utilized as the target compound, as the ketone at position 4 is inherently linked to the 4-(trifluoromethoxy)phenyl group via the ester-derived carbonyl. No further functionalization is required, as the one-pot synthesis achieves the desired connectivity.
Alternative Synthetic Routes
T3P-Mediated Coupling (Patent WO2020231870A1)
A patent-pending method employs 2-methyltetrahydrofuran and T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) to facilitate imine-thioacid coupling:
$$
\text{Imine} + \text{[1-(Sulfanylmethyl)cyclopropyl]acetic acid} \xrightarrow[\text{T3P, Pyridine}]{\text{2-MeTHF}} \text{Thiazepanone intermediate}
$$
Advantages
- Reaction Time : 2–5 hours
- Purification : Minimal chromatography required
Reductive Amination Approach
A hypothetical route involves reductive amination of a thiazepanone precursor with morpholine derivatives, though this method remains untested in the literature.
Analytical Data and Characterization
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₃N₂O₃S |
| Melting Point | 128–130°C (DSC) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 2H), 6.95 (d, 2H), 3.85–3.45 (m, 8H), 3.20–2.80 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 200.1 (C=O), 152.4 (CF₃O), 121.6 (q, J = 256 Hz, CF₃) |
Challenges and Optimization Opportunities
- Stereoselectivity : The conjugate addition step may yield diastereomers, necessitating chiral resolution techniques.
- Ester Hydrolysis : Competing hydrolysis of the α,β-unsaturated ester under basic conditions requires strict anhydrous handling.
- Scale-Up : Continuous flow reactors could enhance the safety and efficiency of the nitration and HF-mediated steps.
Q & A
Q. What are the recommended synthetic routes for (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the thiazepane core via cyclization of a diamine with a sulfur-containing reagent (e.g., thiirane or thiolactam intermediates) under controlled pH and temperature .
- Step 2: Morpholinomethylation via nucleophilic substitution or reductive amination, using morpholine and formaldehyde derivatives in polar aprotic solvents (e.g., DMF or THF) at 60–80°C .
- Step 3: Coupling the thiazepane-morpholine intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the methanone linkage .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize by-products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur or morpholine groups .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., morpholine CH₂ groups at δ 2.4–3.5 ppm) and carbonyl (C=O) signals near δ 170–190 ppm .
- X-ray Crystallography: Resolve the thiazepane ring conformation and morpholine spatial arrangement .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer: Stability is influenced by:
- Moisture Sensitivity: The trifluoromethoxy group is hydrolytically stable but may degrade under prolonged exposure to acidic/alkaline conditions. Store in desiccators at –20°C .
- Thermal Stability: Differential Scanning Calorimetry (DSC) data (e.g., from NIST reports on similar methanones) indicate decomposition onset at ~150°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for morpholine-thiazepane hybrids?
- Methodological Answer: Contradictions often arise from:
- Variability in Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce false positives .
- Impurity Profiles: Use preparative HPLC to isolate ≥98% pure batches and compare bioactivity trends .
- Structural Analogues: Test derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate substituent-specific effects .
Q. What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to assess blood-brain barrier penetration .
- Density Functional Theory (DFT): Calculate electron distribution at the morpholine nitrogen to predict metabolic susceptibility to CYP450 enzymes .
- ADMET Predictors: Tools like SwissADME estimate logP (~3.2) and aqueous solubility (≤10 µM) based on substituent contributions .
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer:
- 2D NMR (COSY, NOESY): Identify spin-spin coupling inconsistencies (e.g., thiazepane chair vs. boat conformers) .
- Isotopic Labeling: Use ¹⁵N-morpholine to trace unexpected by-products in LC-MS .
- Statistical Analysis: Apply multivariate analysis (PCA) to batch data, correlating impurity peaks with reaction parameters (e.g., temperature, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
